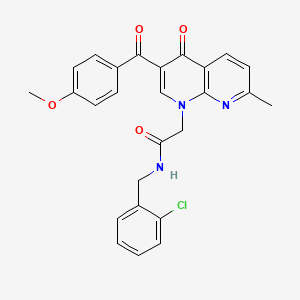
N-(2-chlorobenzyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Crystal and Molecular Structures Analysis
The molecular structure of N-(2-chlorobenzyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide has not been directly studied in the provided papers. However, insights can be drawn from related compounds. For instance, the crystal structure of N-(5-chloro-2-hydroxy-phenyl)-acetamide shows that it crystallizes in the monoclinic space group and features classical hydrogen bonding and other non-covalent interactions, which contribute to its supramolecular architecture . Similarly, the structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide reveals a planar naphthalene ring with a staggered methoxy substituent and a side chain that aligns the amide and aromatic groups approximately parallel . These structural details highlight the importance of non-covalent interactions in the stability and conformation of such compounds.
Synthesis Analysis
The synthesis of related compounds involves various reactions with aromatic amines, leading to the formation of acylamino-arylamino-naphthoquinones or angular heterocyclic compounds, depending on the substituents used . The synthesis of antineoplastic agents based on the "2-phenylnaphthalene-type" structural pattern also involves the use of chloro and phenoxy substituents, which are relevant to the compound . These methods suggest possible synthetic routes that could be adapted for the synthesis of this compound.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical reactions that this compound might undergo. For example, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines suggests that the chloro and acetamide groups are reactive sites that could participate in further chemical transformations . Additionally, the synthesis of antineoplastic agents indicates that chloro and phenoxy substituents can be involved in reactions leading to compounds with biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. The melting points, elemental analysis, and hydrogen bonding patterns contribute to the physical properties of these compounds . The presence of chloro, methoxy, and acetamide groups is likely to influence the solubility, acidity, and overall reactivity of the compound. The crystallographic analysis of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide provides information on the conformation and potential steric effects that could affect the physical properties of similar molecules .
Scientific Research Applications
Antibacterial Agents
N-(2-chlorobenzyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide and its derivatives have been studied for their potential as antibacterial agents. In one study, derivatives of this compound were synthesized and found to exhibit significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anti-Microbial Activity
Designing new derivatives of this compound has led to studies investigating their anti-microbial activities. One such derivative, after undergoing specific chemical reactions, demonstrated promising anti-microbial properties (Watpade & Toche, 2017).
DNA Interaction Studies
The interaction of derivatives of this compound with DNA has been a subject of research. Studies involving microwave-enhanced synthesis of certain derivatives revealed insights into their binding with DNA, indicating potential applications in molecular biology (Naik, Naik, Raghavendra, & Naik, 2006).
Chemosensors
Certain derivatives of this compound have been developed as chemosensors. A study demonstrated the synthesis of a novel compound based on this derivative that acts as a fluorescent chemosensor for detecting specific metal ions (Yao, Huang, Guo, & Xie, 2018).
Anti-Inflammatory Activity
Research has also been conducted on the synthesis of derivatives with potential anti-inflammatory activity. One study synthesized novel derivatives and tested them for anti-inflammatory properties, finding significant results in certain compounds (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-16-7-12-20-25(33)21(24(32)17-8-10-19(34-2)11-9-17)14-30(26(20)29-16)15-23(31)28-13-18-5-3-4-6-22(18)27/h3-12,14H,13,15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRJUJYSAQGETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

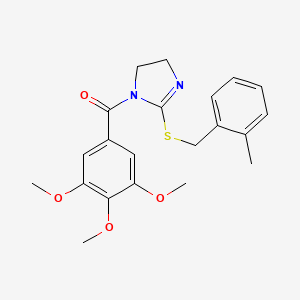
![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2503796.png)
![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2503797.png)
![Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2503799.png)
![3-(acetylamino)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl 3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B2503800.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2503801.png)
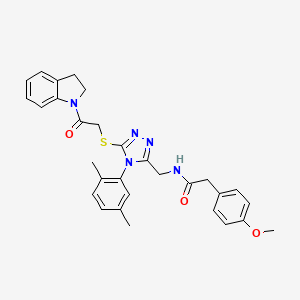
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503804.png)
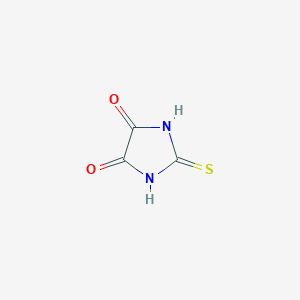
![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)
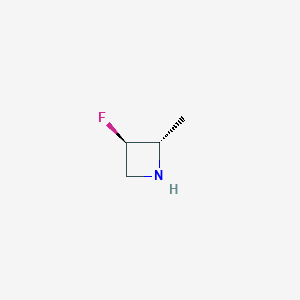
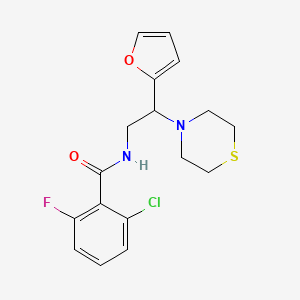
![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)
![Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate](/img/structure/B2503814.png)